4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester
Overview
Description
The compound “4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester” is likely a complex organic molecule. It appears to contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The molecule also contains a carboxylic acid group, which is common in many organic compounds and contributes to their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxylic acid group would likely make the compound acidic . The naphthalene moiety could contribute to the compound’s aromaticity .Scientific Research Applications
Crystal Packing and Structural Studies
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester and related compounds have been studied for their crystal packing patterns. In a study by Mondal et al. (2008), similar dicarboxylic acids and esters attached to a naphthalene ring were analyzed. They found that the packing patterns in these compounds are determined by specific intermolecular interactions, such as C–H⋯O and C–H⋯π hydrogen bonds, which play a critical role in their structural formation (Mondal, Karmakar, Singh, & Baruah, 2008).
Synthesis and Cyclization to Naphthalene Derivatives
Baddar, El-Newaihy, and Ayoub (1971) discussed the synthesis of similar compounds, highlighting the condensation and cyclization processes that lead to the formation of naphthalene derivatives. This research provides insights into the chemical synthesis pathways that can be utilized in creating naphthalene-based compounds, including those similar to 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester (Baddar, El-Newaihy, & Ayoub, 1971).
Triorganotin(IV) Ester Studies
The study of triorganotin(IV) esters provides another perspective on the applications of similar compounds. Chalupa et al. (2009) investigated these esters, focusing on their preparation, stability, and structural properties. Their findings contribute to understanding the chemical behavior and potential applications of tin-based esters, which could extend to similar compounds like 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester (Chalupa, Dušek, Padělková, Švec, Pejchal, & Růžička, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZZOUEOAFPDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.